molecular formula C15H21Cl2NO4 B12942566 Diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate hydrochloride

Diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate hydrochloride

Cat. No.: B12942566
M. Wt: 350.2 g/mol
InChI Key: SPYQPPAOQCBJSE-UHFFFAOYSA-N
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Description

Diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes an amino group, a chloro-substituted benzyl group, and a malonate ester, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate hydrochloride typically involves the alkylation of diethyl malonate with 2-chloro-4-methylbenzyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and purification steps, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, sodium hydroxide.

    Solvents: Ethanol, water.

    Catalysts: Acid catalysts for hydrolysis reactions.

Major Products Formed

Scientific Research Applications

Diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate hydrochloride involves its ability to form reactive intermediates, such as azomethine ylides, which can participate in various chemical reactions. These intermediates can interact with molecular targets, leading to the formation of new chemical bonds and the modification of existing structures .

Properties

Molecular Formula

C15H21Cl2NO4

Molecular Weight

350.2 g/mol

IUPAC Name

diethyl 2-amino-2-[(2-chloro-4-methylphenyl)methyl]propanedioate;hydrochloride

InChI

InChI=1S/C15H20ClNO4.ClH/c1-4-20-13(18)15(17,14(19)21-5-2)9-11-7-6-10(3)8-12(11)16;/h6-8H,4-5,9,17H2,1-3H3;1H

InChI Key

SPYQPPAOQCBJSE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=C(C=C(C=C1)C)Cl)(C(=O)OCC)N.Cl

Origin of Product

United States

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